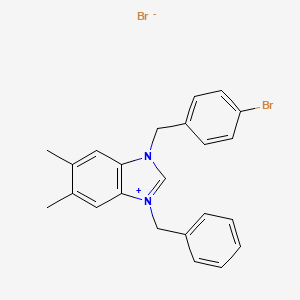
4-(3-Chloro-1-(1-methylethoxy)propyl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-1-(1-methylethoxy)propyl)toluene is an organic compound with the molecular formula C13H19ClO It is characterized by the presence of a toluene ring substituted with a 3-chloro-1-(1-methylethoxy)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-1-(1-methylethoxy)propyl)toluene typically involves the alkylation of toluene with a suitable alkyl halide. One common method is the reaction of toluene with 3-chloro-1-(1-methylethoxy)propane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-1-(1-methylethoxy)propyl)toluene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The toluene ring can be oxidized to form benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 4-(3-hydroxy-1-(1-methylethoxy)propyl)toluene.
Oxidation: Formation of 4-(3-chloro-1-(1-methylethoxy)propyl)benzoic acid.
Reduction: Formation of 4-(3-chloro-1-(1-methylethoxy)propyl)benzyl alcohol.
Scientific Research Applications
4-(3-Chloro-1-(1-methylethoxy)propyl)toluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-1-(1-methylethoxy)propyl)toluene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromo-1-(1-methylethoxy)propyl)toluene
- 4-(3-Chloro-1-(1-ethoxy)propyl)toluene
- 4-(3-Chloro-1-(1-methylethoxy)butyl)toluene
Uniqueness
4-(3-Chloro-1-(1-methylethoxy)propyl)toluene is unique due to its specific substitution pattern and the presence of both a chloro and methylethoxy group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in certain research and industrial contexts.
Properties
CAS No. |
71172-61-7 |
|---|---|
Molecular Formula |
C13H19ClO |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
1-(3-chloro-1-propan-2-yloxypropyl)-4-methylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-10(2)15-13(8-9-14)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
InChI Key |
DZTPRCOFHITSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCCl)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



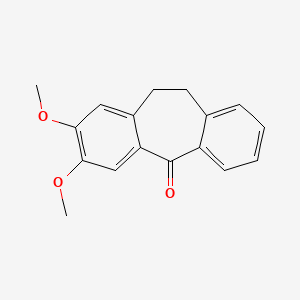
![methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11960562.png)

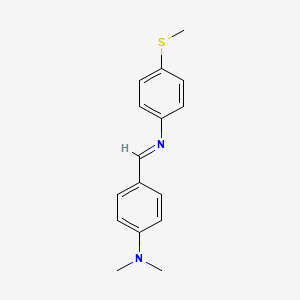
![pentyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960572.png)
![2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid](/img/structure/B11960586.png)
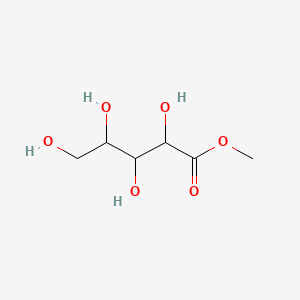

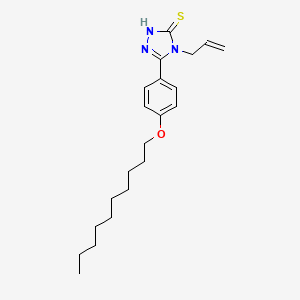
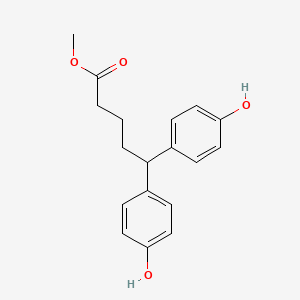
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)
